H-89 Dihydrochloride

Kinase Inhibition PKA Selectivity Isoquinoline Sulfonamide

Choose H-89 Dihydrochloride for your PKA research. ATP-competitive inhibitor with Ki 48 nM, >500-fold selective over PKC, MLCK, CaMKII, CK I/II. Pre-made DMSO stock solutions stable for 4 months at 4°C, simplifying workflows. Includes guidance on off-target controls (e.g., KT5720 for ion channels) and Renilla luciferase interference, ensuring confidence in your results. Request a quote or order online.

Molecular Formula C20H22BrCl2N3O2S
Molecular Weight 519.3 g/mol
CAS No. 130964-39-5
Cat. No. B1663607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-89 Dihydrochloride
CAS130964-39-5
Synonyms(E)-N-(2-((3-(4-bromophenyl)allyl)amino)ethyl)isoquinoline-5-sulfonamide dihydrochloride
Molecular FormulaC20H22BrCl2N3O2S
Molecular Weight519.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl
InChIInChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;
InChIKeyGELOGQJVGPIKAM-WTVBWJGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





H-89 Dihydrochloride (CAS 130964-39-5): A Potent, Cell-Permeable PKA Inhibitor for Signal Transduction Research


H-89 Dihydrochloride (CAS 130964-39-5) is a cell-permeable, reversible, ATP-competitive inhibitor of protein kinase A (PKA). It exhibits a Ki value of 48 nM in cell-free assays and demonstrates a well-defined, albeit imperfect, selectivity profile. Key selectivity windows include ~10-fold over PKG and >500-fold over PKC, MLCK, calmodulin kinase II, and casein kinase I/II . As an isoquinoline sulfonamide derivative, it is a widely used research tool for studying cAMP-dependent signaling pathways [1]. It is supplied as a crystalline solid soluble in DMSO .

Why H-89 Dihydrochloride Cannot Be Readily Substituted with Other PKA Inhibitors in Critical Assays


Generic substitution among PKA inhibitors like H-89, KT5720, and H-8 is a significant source of experimental variability and flawed conclusions. These compounds differ substantially in their off-target profiles and PKA-independent activities [1]. For example, while H-89 is 30-fold more potent than its parent compound H-8 for PKA inhibition [2], it also directly inhibits ion channels like Cav1.2 and Kv in a manner that KT5720 does not replicate [3]. Furthermore, H-89 attenuates Renilla luciferase bioluminescence, an effect not observed with KT5720 [4]. Such divergent, non-PKA-mediated effects can confound results, making a direct substitution without rigorous validation scientifically unsound and potentially costly in terms of time and resources.

Quantitative Differentiation Guide for H-89 Dihydrochloride: A Head-to-Head Evidence Compendium


Superior PKA Inhibition Potency of H-89 Over its Parent Compound H-8

H-89 demonstrates a 30-fold higher potency for inhibiting PKA compared to its parent isoquinoline derivative, H-8 [1]. This difference in biochemical potency translates directly into functional assays: in a guinea pig ureter smooth muscle contraction model, H-89 achieved comparable inhibition of the tonic response at a concentration that was 10-fold lower than that required for H-8 [2].

Kinase Inhibition PKA Selectivity Isoquinoline Sulfonamide

Divergent Ion Channel Modulation: H-89 Directly Inhibits Cav1.2 While KT5720 Does Not

H-89 exerts a direct, PKA-independent inhibitory effect on vascular L-type calcium channels (Cav1.2) that is not observed with other PKA inhibitors. In rat tail artery myocytes, H-89 inhibited Cav1.2 current with a pIC50 value of ~5.5 (IC50 ≈ 3.16 µM). Critically, this inhibition persisted even in the presence of other PKA antagonists like KT5720 and PKI, proving the effect is not due to PKA blockade [1]. In contrast, KT5720 does not significantly alter the Cav1.2 current [1].

Ion Channels Electrophysiology Vascular Pharmacology

Divergent Effects on Kv Channels and Renilla Luciferase Bioluminescence

H-89 directly inhibits Kv channels, a property not shared by KT5720. In rabbit coronary arterial smooth muscle cells, H-89 inhibited the Kv current with a Kd of 1.02 µM. The addition of KT5720 did not alter this inhibition, demonstrating it is a PKA-independent, off-target effect of H-89 [1]. Additionally, H-89 attenuates the bioluminescence signal of Renilla luciferase, an artifact not observed with KT5720 [2].

Potassium Channels Reporter Gene Assays Off-Target Effects

Solubility Characteristics for H-89 Dihydrochloride Formulation

The dihydrochloride salt form (H-89 Dihydrochloride, CAS 130964-39-5) is chosen for its enhanced water solubility, a critical factor for in vitro and in vivo applications. The compound is highly soluble in DMSO (>100 mg/mL) and demonstrates solubility in water (≥6 mg/mL at 25°C) . Sigma-Aldrich reports water solubility up to 25 mg/mL . This is in contrast to the free base form, which is insoluble in water.

Compound Solubility In Vivo Formulation Stock Solution Preparation

Recommended Research and Industrial Applications for H-89 Dihydrochloride Based on Empirical Evidence


Validating PKA-Dependent Signaling When Used with Complementary Inhibitors

H-89 is best applied as a primary tool for probing PKA-dependent signaling pathways when its use is paired with structurally or mechanistically distinct inhibitors. The quantitative evidence demonstrates its high potency (Ki 48 nM) and defined selectivity window (>500-fold over PKC, etc.) . To ensure conclusions are specific to PKA, experiments should incorporate a negative control for its known off-target effects. For example, using KT5720 as a comparator control for ion channel activity can help attribute any observed effect to PKA inhibition versus direct channel blockade [1].

Functional Studies in Smooth Muscle and Vascular Pharmacology

H-89 is a valuable probe for dissecting the role of PKA in smooth muscle contractility and vascular function. The evidence shows it selectively abolishes the tonic contraction of guinea pig ureter to high potassium at 10 µM, with minor effects on the phasic component [2]. This functional data, combined with its known direct inhibition of Cav1.2 channels (pIC50 ~5.5) [1], makes it a powerful tool for studies on electromechanical coupling. Researchers can leverage its dual activity to explore PKA's role versus direct channel effects, provided that appropriate controls (e.g., KT5720) are used to deconvolute the mechanisms.

Long-Term Storage and Preparation of Stable DMSO Stock Solutions

H-89 Dihydrochloride is well-suited for laboratories requiring stable, pre-made stock solutions for high-throughput or repeated screening. The compound is highly soluble in DMSO (≥100 mg/mL) , and vendor data indicates that DMSO stock solutions are stable for up to 4 months when stored at 4°C . This stability profile simplifies experimental workflows, allowing for the preparation of a single stock solution for use across an entire project timeline, reducing variability introduced by frequent compound weighing and reconstitution.

Studies of PKA-Mediated Gene Transcription Where Interference is Minimal

H-89 is effective in cell-based assays measuring PKA-driven transcriptional activity, such as CREB phosphorylation or reporter gene expression. In NS-1 cells, H-89 inhibited PACAP-induced CREB activation with an IC50 of 12.65 µM, a potency comparable to KT5720 (IC50 17.42 µM) [3]. However, its application in transcription studies must be carefully planned. H-89 is known to interfere with Renilla luciferase-based reporter assays [4]. Therefore, when using dual-luciferase reporter systems, it is critical to use Firefly luciferase as the experimental reporter and avoid Renilla for normalization, or to validate that the concentration used does not significantly impact the control signal.

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